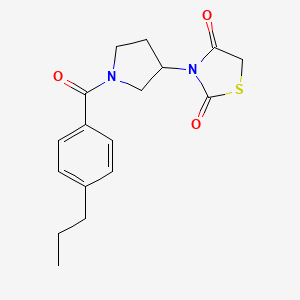

3-(1-(4-Propylbenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-(1-(4-Propylbenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione” is a complex organic molecule that contains a pyrrolidine ring and a thiazolidine-2,4-dione moiety . The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The thiazolidine-2,4-dione (TZD) moiety plays a central role in the biological functioning of several essential molecules .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a library of 1,3-disubstituted pyrrolidine-2,5-diones was synthesized via cyclocondensations of dicarboxylic acids with properly substituted 1-(2-aminoethyl)- and 1-(3-aminopropyl)-4-arylpiperazines .Molecular Structure Analysis

The molecular structure of this compound is characterized by five consecutive rings . The key interaction between the phenyl ring on the pyrazole and the S(2) extensive subsite of DPP-4 not only boosts potency but also increases selectivity .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites. The pyrrolidine ring can undergo various reactions due to its sp3-hybridization . The thiazolidine-2,4-dione moiety can also participate in various reactions .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Thiazolidinediones have been synthesized through various methods, leading to compounds with significant biological activities. For instance, Kim et al. (2004) explored the synthesis of substituted pyridines and purines containing 2,4-thiazolidinedione, evaluating their effects on triglyceride accumulation in vitro and their hypoglycemic and hypolipidemic activities in vivo, highlighting the potential of thiazolidinediones in metabolic disease research (Kim et al., 2004). Similarly, Oguchi et al. (2000) designed and synthesized a series of imidazopyridine thiazolidine-2,4-diones, assessing their impact on insulin-induced adipocyte differentiation and hypoglycemic activity, underscoring their relevance in diabetes research (Oguchi et al., 2000).

Antimicrobial Applications

The antimicrobial potential of thiazolidinediones has also been investigated. Prakash et al. (2011) synthesized a series of 5-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-diones, demonstrating their in vitro antibacterial activity against gram-positive bacteria and significant antifungal activity, showcasing the utility of thiazolidinediones in developing new antimicrobial agents (Prakash et al., 2011).

Therapeutic Development and Other Applications

Moreover, the structural diversity of thiazolidinediones offers a broad spectrum of biological activities, facilitating their exploration in therapeutic development. For example, Aneja et al. (2011) explored new pyrazolyl-2, 4-thiazolidinediones as antibacterial and antifungal agents, providing insights into the development of new treatments for infectious diseases (Aneja et al., 2011).

Direcciones Futuras

The compound “3-(1-(4-Propylbenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione” and similar compounds have potential for further exploration in drug discovery due to their diverse biological activities . Future research could focus on optimizing the synthesis process, investigating the mechanism of action, and evaluating the safety profile of this compound.

Propiedades

IUPAC Name |

3-[1-(4-propylbenzoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S/c1-2-3-12-4-6-13(7-5-12)16(21)18-9-8-14(10-18)19-15(20)11-23-17(19)22/h4-7,14H,2-3,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBQAXILLLMMVPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)N2CCC(C2)N3C(=O)CSC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(4-Propylbenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxo-1-[1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indol-3-yl]ethanone](/img/structure/B2595562.png)

![1-(1H-benzotriazol-1-yl)-2-butyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2595563.png)

![N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2595564.png)

![(3r,5r,7r)-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)adamantane-1-carboxamide](/img/structure/B2595565.png)

![N-(4-bromo-3-methylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2595566.png)

![2-(2-Methoxyphenyl)-5-methyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2595568.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzamide](/img/structure/B2595569.png)

![3-fluoro-4-methoxy-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzenesulfonamide](/img/structure/B2595572.png)

![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2595573.png)

![N-[[1-(2-Methylpyridin-4-yl)piperidin-4-yl]methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2595576.png)

![3-Benzyl-6-bromo-3,4-dihydro-2H-benzo[e][1,3]oxazine](/img/structure/B2595579.png)

![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluorobenzamide](/img/structure/B2595584.png)